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Compound of Interest

Compound Name: Compound 401

Cat. No.: B1669304

Disclaimer: The name "Compound 401" has been associated with at least two distinct
chemical entities in scientific literature. This document provides detailed application notes and
protocols for both compounds, categorized below for clarity. Researchers should verify the
identity of their specific "Compound 401" against the provided chemical information.

Part 1: Compound 401 (DNA-PK/mTOR Inhibitor)

Chemical Name: 2-(Morpholin-1-yl)pyrimido[2,1-a]isoquinolin-4-one CAS Number: 168425-64-7

Application Notes

Compound 401 is a potent, reversible, and ATP-competitive inhibitor of DNA-dependent
protein kinase (DNA-PK) and mammalian target of rapamycin (mTOR).[1][2] It exhibits high
selectivity for these kinases over other members of the phosphoinositide 3-kinase (P13K)-
related kinase (PIKK) family, such as PI3K, ATM, and ATR.[2] By inhibiting both DNA-PK and
MTOR, Compound 401 can modulate critical cellular processes, including DNA double-strand
break repair, cell growth, proliferation, and survival.[3][4] Its ability to induce apoptosis and
inhibit mTOR-dependent cell growth makes it a valuable tool for cancer research and drug
development.[2]

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of Compound 401
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Target IC50 (pM) Selectivity Notes Reference
Highly selective over
DNA-PK 0.28 PI3K, ATM, and ATR [1][2]
(IC50 > 100 pM)
~19-fold less potent
mTOR 5.3 _ [1][2]
than against DNA-PK
PI3K (p110a/p85a) >100 Poor inhibitor [1]
ATM >100 Poor inhibitor [2]
ATR >100 Poor inhibitor [2]

Table 2: Cellular Activity of Compound 401

Cell Line Assay Effect Concentration Reference
Inhibition of
TSC1-/- _ . mMTOR- N
) Proliferation Not specified [11[2]
fibroblasts dependent
growth
] ] Induction of N
Various Apoptosis ) Not specified [2]
apoptosis
) ) Decreased
Resistant TNBC Protein
] abundance of 5uM [5]
cells Expression _
ETS1 protein
Complete
_ inhibition of
CHO-K1 cells DSB Repair 50 uM [31[4]

double-strand

break repair

Experimental Protocols

1. In Vitro DNA-PK Kinase Assay
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This protocol is adapted from commercially available ADP-Glo™ kinase assays.
e Reagents:
o Purified human DNA-PK enzyme
o DNA-PK peptide substrate
o ATP
o Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgClz, 0.1 mg/ml BSA, 50 uM DTT)
o Compound 401 (dissolved in DMSO)
o ADP-Glo™ Kinase Assay Kit (Promega)

e Procedure:

o

Prepare serial dilutions of Compound 401 in kinase buffer.

o In a 384-well plate, add 1 pl of Compound 401 dilution or DMSO (vehicle control).

o Add 2 ul of DNA-PK enzyme to each well.

o Add 2 pl of a substrate/ATP mix to initiate the reaction.

o Incubate at room temperature for 60 minutes.

o Add 5 ul of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
o Incubate at room temperature for 40 minutes.

o Add 10 pl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent
signal.

o Incubate at room temperature for 30 minutes.

o Measure luminescence using a plate reader.
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o Calculate the IC50 value by plotting the percentage of inhibition against the log
concentration of Compound 401.

2. In Vitro mTOR Kinase Assay
This protocol is based on an immunoprecipitation kinase assay.

e Reagents:

o

Cell lysis buffer (e.g., CHAPS-based buffer)

[e]

Antibody for immunoprecipitation (e.g., anti-mTOR or anti-Raptor for mTORC1)

o

Protein A/G agarose beads

[¢]

Kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 50 mM KCI, 10 mM MgCl2)

[¢]

Recombinant substrate (e.g., GST-4E-BP1)

[e]

[y-32P]ATP

o

Compound 401 (dissolved in DMSO)

e Procedure:

[e]

Lyse cells and immunoprecipitate endogenous mTOR or mTORC1.
o Wash the immunoprecipitates with lysis buffer and then with kinase assay buffer.
o Resuspend the beads in kinase assay buffer.

o Add Compound 401 or DMSO to the bead suspension and pre-incubate for 10 minutes at
30°C.

o Initiate the kinase reaction by adding the recombinant substrate and [y-32P]ATP.
o Incubate the reaction at 30°C for 20-30 minutes.

o Stop the reaction by adding SDS-PAGE sample buffer and boiling.
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o Separate the proteins by SDS-PAGE and visualize the phosphorylated substrate by
autoradiography.

3. Western Blot Analysis of mTOR Pathway Phosphorylation
e Procedure:
o Plate cells and allow them to adhere overnight.
o Treat cells with various concentrations of Compound 401 for the desired time.
o Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
o Determine protein concentration using a standard assay (e.g., BCA).
o Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

o Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room
temperature.

o Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-
Akt Serd73, p-S6K Thr389) and total proteins overnight at 4°C.

o Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies
for 1 hour at room temperature.

o Wash the membrane again and visualize the protein bands using an enhanced
chemiluminescence (ECL) substrate.

Mandatory Visualization
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Caption: Compound 401 inhibits DNA-PK and mTOR signaling pathways.
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Part 2: LTX-401 (Oncolytic Compound)

Application Notes

LTX-401 is a novel oncolytic compound designed for local treatment of solid tumors.[6][7] Its

mechanism of action involves targeting and disrupting the Golgi apparatus, which leads to

mitochondrial membrane permeabilization and subsequent necrotic cell death.[8] This mode of

cell death is immunogenic, characterized by the release of damage-associated molecular

patterns (DAMPS) such as calreticulin (CRT) exposure on the cell surface, extracellular ATP,
and high mobility group box 1 (HMGB1) protein.[9][10][11] The release of these DAMPs can
stimulate an anti-tumor immune response, leading to tumor regression and the development of

long-term protective immunity.[6][7][12]

Data Presentation

Table 3: In Vitro Cytotoxicity of LTX-401

Cell Line Assay IC50 (uM) Reference
MDA-MB-435S
MTT 13.5 [13]
(Melanoma)
HEPG2
(Hepatocellular MTT 354 [13]
Carcinoma)
Other cancer cell lines  MTT 19-32 [13]
Table 4: In Vivo Efficacy of LTX-401
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Tumor Model Animal Treatment Outcome Reference
JM1 Intratumoral Complete tumor
Hepatocellular injection of 0.4 regression in the
) Rat o [10]
Carcinoma mg LTX-401 majority of
(subcutaneous) daily for 3 days animals
Intratumoral Complete tumor
B16 Melanoma injection of 0.25 regression and
Mouse [10]
(subcutaneous) mg LTX-401 long-term
daily for 3 days protective effects
Reduced tumor
Intratumoral
S growth and
MCAZ205 injection of 0.25 )
] ~22% survival at
Fibrosarcoma Mouse mg LTX-401 [12]
i 60 days;
(subcutaneous) daily up to 4 )
_ resistance to
times
rechallenge
Reduced tumor
TC-1 Lung Intratumoral growth and 60%
Adenocarcinoma  Mouse injection of 0.25 survival at 60 [12]

(subcutaneous)

mg LTX-401

days; resistance

to rechallenge

Experimental Protocols
1. Cell Viability (MTT) Assay

This protocol is adapted from standard MTT assay procedures.[14][15][16]
e Reagents:

o MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

o Solubilization solution (e.g., DMSO or 0.01 M HCI in 10% SDS)

o LTX-401
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e Procedure:

o Seed cells in a 96-well plate at a density of 1 x 10 to 1.5 x 10* cells/well and incubate
overnight.[13]

o Treat cells with a serial dilution of LTX-401 for the desired time points (e.g., 5, 15, 30, 60,
90, 120, and 240 minutes to assess killing kinetics).[9]

o Add 10 pL of MTT solution to each well and incubate for 2-4 hours at 37°C.

o Carefully remove the medium and add 100 L of solubilization solution to each well.

o Shake the plate for 15 minutes to dissolve the formazan crystals.

o Read the absorbance at 570 nm using a microplate reader.

2. Calreticulin (CRT) Exposure Assay (Flow Cytometry)

This is a general protocol for detecting surface CRT.[17][18][19][20]

e Reagents:

[e]

Anti-calreticulin antibody (conjugated to a fluorophore)

o

Propidium lodide (PI) or other viability dye

[¢]

FACS buffer (e.g., PBS with 2% FBS)

LTX-401

[¢]

e Procedure:

Treat cells with LTX-401 for the desired time.

o

[¢]

Harvest the cells gently and wash with cold PBS.

[¢]

Resuspend the cells in FACS buffer.

[e]

Add the anti-calreticulin antibody and incubate on ice for 30-60 minutes in the dark.
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o Wash the cells with FACS buffer.
o Resuspend the cells in FACS buffer containing PI.

o Analyze the cells by flow cytometry, gating on the live (Pl-negative) population to
determine the percentage of CRT-positive cells.

3. Extracellular ATP Release Assay
This protocol is based on a luciferase-based ATP detection assay.[21][22][23]
e Reagents:
o ATP detection assay kit (e.g., RealTime-Glo™ Extracellular ATP Assay)
o LTX-401
e Procedure:
o Seed cells in a white, clear-bottom 96-well plate.
o Prepare the ATP detection reagent according to the manufacturer's instructions.
o Add the detection reagent to the cells at the same time as LTX-401 treatment.

o Measure luminescence at various time points (e.g., every 10 minutes for several hours)
using a plate reader. A peak of ATP release for LTX-401 has been observed around 90
minutes.[9]

4. HMGB1 Release Assay (Western Blot)

e Procedure:

[e]

Treat cells with LTX-401 (e.g., 108 uM for 60 minutes).[9]

(¢]

Collect the cell culture supernatant.

[¢]

Centrifuge the supernatant to remove any cells or debris.
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o Concentrate the supernatant if necessary.
o Lyse the remaining cells to obtain the cell lysate fraction.

o Run the supernatant and lysate samples on an SDS-PAGE gel and transfer to a PVDF
membrane.

o Probe the membrane with an anti-HMGB1 antibody.

o The presence of HMGBL1 in the supernatant indicates its release from the cells.
5. In Vivo Subcutaneous Tumor Model
This protocol is a general guide based on published studies with LTX-401.[10][12][24]
e Procedure:

o Subcutaneously inject a suspension of tumor cells (e.g., 7.5 x 10* B16F1 cells) into the
flank of immunocompetent mice (e.g., C57BL/6).[13]

o Allow the tumors to grow to a palpable size (e.g., 20-30 mm?).[13]

o Administer LTX-401 (e.g., 0.25-0.4 mg per injection) or vehicle control (saline) directly into
the tumor (intratumoral injection) for a predetermined schedule (e.qg., daily for 3
consecutive days).[10]

o Monitor tumor growth by measuring tumor dimensions with calipers.

o For immunological memory assessment, mice that have cleared their tumors can be
rechallenged with the same tumor cell line in the contralateral flank.[12]

6. Reactive Oxygen Species (ROS) Detection
This protocol uses the DCFDA Cellular ROS Detection Assay Kit.[9]
e Reagents:

o DCFDA Cellular ROS Detection Assay Kit
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o LTX-401

o Serum-free, phenol red-free medium

e Procedure:

o Seed cells in a black, clear-bottom 96-well plate.

o Treat cells with LTX-401 (e.g., 271 uM for 45 minutes) in serum-free, phenol red-free
medium.[9]

o Add DCFDA to a final concentration of 25 pM.[9]

o Incubate according to the kit manufacturer's instructions.

o Measure fluorescence using a microplate reader.

Mandatory Visualization

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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BENGHE Methodological & Application

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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